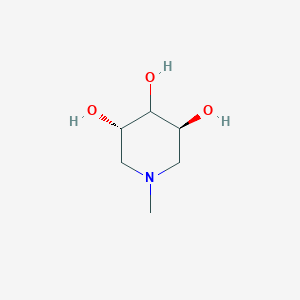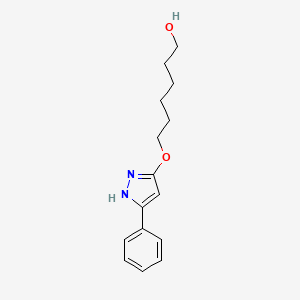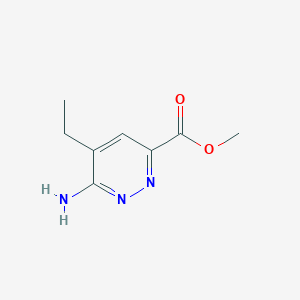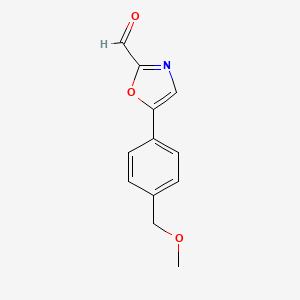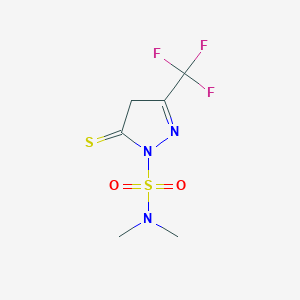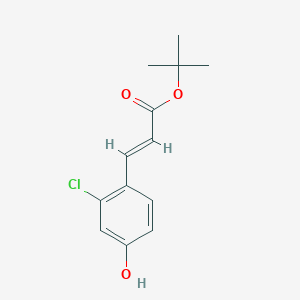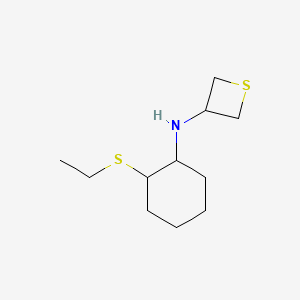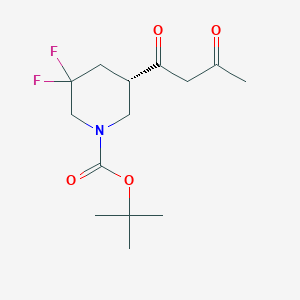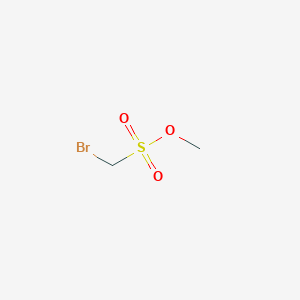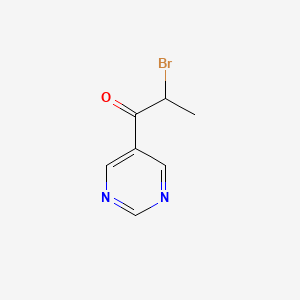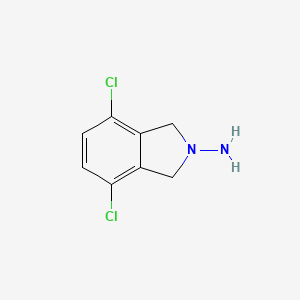
4,7-Dichloroisoindolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloroisoindolin-2-amine is a chemical compound that belongs to the class of isoindolines. Isoindolines are heterocyclic compounds that contain a nitrogen atom within a five-membered ring fused to a benzene ring. The presence of chlorine atoms at the 4 and 7 positions of the isoindoline ring makes this compound a unique and interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroisoindolin-2-amine typically involves the nucleophilic substitution of chlorine atoms in the precursor compounds. One common method is the reaction of 4,7-dichloroisoindoline with an amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 140°C) with a base like potassium carbonate (K₂CO₃) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloroisoindolin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines with different oxidation states.
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of bases such as potassium carbonate or sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed:
Amines: Formed by the substitution of chlorine atoms with amines.
N-oxides: Formed by the oxidation of the nitrogen atom.
Substituted Isoindolines: Formed by electrophilic aromatic substitution reactions
Scientific Research Applications
4,7-Dichloroisoindolin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,7-Dichloroisoindolin-2-amine involves its interaction with molecular targets through nucleophilic substitution and electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can modulate biological pathways and molecular targets, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
4,7-Dichloroquinoline: A heterocyclic compound with similar chlorine substitution patterns, used as an intermediate in the synthesis of antimalarial drugs.
4,6-Dichloropyrimidine: Another heterocyclic compound with chlorine atoms at the 4 and 6 positions, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4,7-Dichloroisoindolin-2-amine is unique due to its isoindoline core structure, which imparts distinct chemical and biological properties. The presence of chlorine atoms at specific positions enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C8H8Cl2N2 |
|---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
4,7-dichloro-1,3-dihydroisoindol-2-amine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-1-2-8(10)6-4-12(11)3-5(6)7/h1-2H,3-4,11H2 |
InChI Key |
WABUAQMDSQPEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2CN1N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


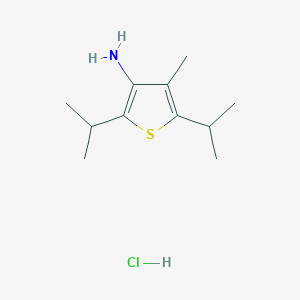
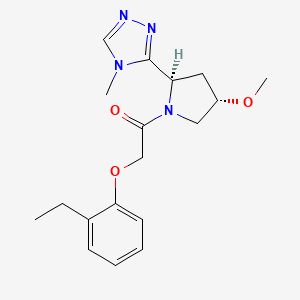
![tert-Butyl (S)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12979251.png)
